![molecular formula C22H22FN3O4 B2755385 4-(4-fluorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 378771-71-2](/img/structure/B2755385.png)
4-(4-fluorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
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Description
4-(4-fluorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H22FN3O4 and its molecular weight is 411.433. The purity is usually 95%.
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Scientific Research Applications
Metabolic Biotransformation Studies
The compound has been studied for its metabolic biotransformation, particularly in the context of novel oxazolidinone antibacterial drugs. FYL-67, a linezolid analogue incorporating a morpholinyl ring, exhibits significant activity against Gram-positive organisms, such as methicillin-resistant Staphylococcus aureus (MRSA). Metabolic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified two main metabolites, revealing insights into the drug's phase I metabolism both in vitro and in vivo. This research is crucial for developing analytical methods for quantifying the compound and its metabolites in biological samples, which aids in pharmacodynamics and toxicodynamics studies (Sang et al., 2016).
Structural and Reactivity Studies
Research has also focused on synthesizing and characterizing derivatives of similar compounds, exploring their reactivity, and potential applications. For instance, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) was synthesized and subjected to various analyses to understand its structure and reactive properties. This included single-crystal X-ray diffraction, vibrational spectra analysis, and computational studies to assess its stability, reactivity, and potential as a lead compound for developing new drugs (Murthy et al., 2017).
Synthesis and Biological Activity
The synthesis of related compounds, such as 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, has been explored for their role as intermediates in creating biologically active compounds. These studies are pivotal in the design and synthesis of small molecule inhibitors for anticancer research, providing a foundation for developing new therapeutic agents (Wang et al., 2016).
Molecular Docking and Antimicrobial Studies
Another avenue of research involves the synthesis of derivatives of the compound, followed by their evaluation for antimicrobial activities. This includes molecular docking studies to predict the affinity and orientation of synthesized compounds at active enzyme sites, thereby identifying potential antibacterial agents with promising activity against various bacterial strains (Janakiramudu et al., 2017).
properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c23-17-5-3-15(4-6-17)20(27)18-19(16-2-1-7-24-14-16)26(22(29)21(18)28)9-8-25-10-12-30-13-11-25/h1-7,14,19,27H,8-13H2/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZIGACSOZZZTR-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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